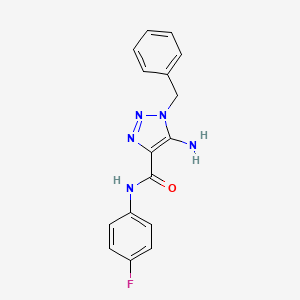

5-amino-1-benzyl-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-1-benzyl-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, also known as 4-F-Aminobenzyl-Triazole-Carboxamide (4-F-ABTC), is a small molecule that has been used in various scientific studies as a chemical tool to investigate a range of biological processes. 4-F-ABTC has been used in a variety of research applications, including drug discovery, chemical biology, enzymology, and protein engineering.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

One of the significant applications of compounds related to 5-amino-1-benzyl-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is in the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, which have shown remarkable antiavian influenza virus activity. These compounds were prepared through a series of reactions and tested for their effectiveness against the influenza A virus (subtype H5N1), demonstrating significant antiviral activities (Hebishy, Salama, & Elgemeie, 2020).

Catalyst- and Solvent-Free Synthesis

Another application involves the catalyst- and solvent-free synthesis of related compounds, like 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. This process, which includes microwave-assisted Fries rearrangement, highlights the efficiency and environmental friendliness of the method. Theoretical studies using density functional theory (DFT) calculations have been conducted to understand the processes involved (Moreno-Fuquen et al., 2019).

Potential Anticancer Agents

Compounds structurally related to this compound have been explored as potential anticancer agents. For instance, N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects on breast cancer cell lines. These studies have shown promising results in the development of new anticancer drugs (Butler et al., 2013).

Transformation and Rearrangement Studies

The transformation and rearrangement of similar triazole compounds have been studied, providing insights into the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals (Albert, 1970).

Preparation of Triazole-based Scaffolds

The 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to the compound , is used in the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol has been developed to overcome the issues with the Dimroth rearrangement, which is significant for the synthesis of HSP90 inhibitors (Ferrini et al., 2015).

Eigenschaften

IUPAC Name |

5-amino-1-benzyl-N-(4-fluorophenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c17-12-6-8-13(9-7-12)19-16(23)14-15(18)22(21-20-14)10-11-4-2-1-3-5-11/h1-9H,10,18H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNZWLXQDPBTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

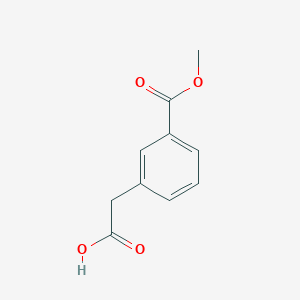

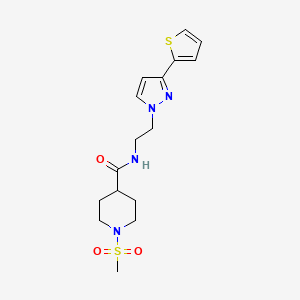

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2952570.png)

![Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2952573.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2952578.png)

![Methyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2952581.png)

![N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2952582.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2952586.png)

![3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2952587.png)

![1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B2952591.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-bromobenzoate](/img/structure/B2952592.png)